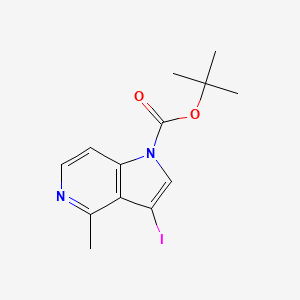

N-Boc-3-iodo-4-methyl-5-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodo-4-methylpyrrolo[3,2-c]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O2/c1-8-11-9(14)7-16(10(11)5-6-15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOECLZCHWGFUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CN2C(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 3 Iodo 4 Methyl 5 Azaindole and Its Derivatives

Established Synthetic Routes to the 5-Azaindole (B1197152) Core Precursors

The construction of the 5-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a critical first step. Several classical and modern synthetic methods have been adapted and optimized for this purpose.

Fischer Indole (B1671886) Synthesis Analogues in 5-Azaindole Construction

The Fischer indole synthesis, a cornerstone of indole chemistry since 1883, has been successfully applied to the synthesis of azaindoles. wikipedia.orgbyjus.com This reaction typically involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.comthieme-connect.com While traditionally perceived as less effective for azaindoles, recent studies have demonstrated its efficiency for producing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains electron-donating groups. thieme-connect.comacs.org The reaction proceeds through the formation of a pyridylhydrazone intermediate, which then undergoes a uwo.cauwo.ca-sigmatropic rearrangement to form the indole ring. wikipedia.orgbyjus.com

A notable modification of the classical Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

Organolithium and Metalation Approaches for Azaindole Core Functionalization

Organolithium reagents and other metalation techniques offer powerful tools for the functionalization of the azaindole core. organic-chemistry.orgrsc.org These methods often involve the deprotonation of the azaindole ring with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide, followed by quenching with an electrophile. nih.gov The regioselectivity of these reactions can be influenced by the presence of directing groups and the specific reaction conditions. organic-chemistry.orgnih.gov

For instance, the use of a bulky protecting group like triisopropylsilyl (TIPS) on the nitrogen atom of a pyrrole (B145914) can direct borylation to the 3-position. nih.gov Similarly, N-arylation followed by Sonogashira coupling and in situ cyclization provides a one-pot approach to 1,2-disubstituted azaindoles. nih.gov

Cycloaddition Reactions in Azaindole Core Formation

Cycloaddition reactions provide an alternative and often highly efficient route to the 5-azaindole skeleton. uwo.canih.govacs.org One such method involves a [3+2] dipolar cycloaddition between a nitrile and a donor-acceptor cyclopropane, followed by oxidation with selenium dioxide. uwo.canih.govacs.org This two-step sequence allows for the synthesis of C2-substituted 5-azaindoles in moderate to excellent yields. uwo.canih.govacs.org The versatility of this approach lies in the ability to vary the nitrile component, leading to a diverse range of functionalized azaindoles. uwo.ca

Regioselective Iodination Strategies at the 3-Position of the 5-Azaindole System

Once the 5-azaindole core is in hand, the next critical step is the regioselective introduction of an iodine atom at the 3-position.

Directed Iodination Mechanisms and Reagents (e.g., N-Iodosuccinimide) for N-Boc-3-iodo-4-methyl-5-azaindole Formation

The direct iodination of the 5-azaindole ring at the C3 position is a common and effective strategy. N-Iodosuccinimide (NIS) is a widely used and efficient reagent for this purpose. nih.govcommonorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide. commonorganicchemistry.com The electrophilic nature of the iodine in NIS allows for its addition to the electron-rich pyrrole ring of the azaindole. organic-chemistry.org The regioselectivity for the 3-position is generally high due to the electronic properties of the azaindole system. researchgate.net

Other iodinating agents, such as iodine monochloride (ICl) in the presence of Celite®, have also been successfully employed for the iodination of indoles and azaindoles. researchgate.net

Influence of Protecting Groups on Iodination Regioselectivity

The presence of a protecting group on the nitrogen atom of the azaindole can significantly influence the regioselectivity and efficiency of the iodination reaction. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context. nih.govnih.gov

The Boc group serves two primary purposes. Firstly, it protects the nitrogen atom from undesired side reactions. organic-chemistry.org Secondly, its steric bulk and electronic effects can direct the incoming electrophile to a specific position on the azaindole ring. nih.gov For instance, in the synthesis of certain 2,3-diaryl-7-azaindoles, Boc protection of the nitrogen is a key step prior to iodination and subsequent Suzuki coupling. nih.gov The Boc group is generally stable to the conditions used for iodination and can be readily removed later in the synthetic sequence if required. nih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the 3-Iodo Moiety of this compound

The iodine atom at the C-3 position of this compound is a key handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position, enabling the synthesis of a vast library of functionalized 5-azaindole derivatives.

Suzuki-Miyaura Coupling Protocols for Derivatization

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position. The reaction is valued for its mild conditions and the commercial availability of a diverse range of boronic acids and their derivatives.

Detailed research on analogous 3-iodo-azaindole systems has demonstrated the efficacy of Suzuki-Miyaura coupling. For instance, the coupling of 3-iodo-azaindoles with arylboronic acids is often carried out using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos). The choice of base is critical, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ commonly used in solvents such as dioxane, DMF, or toluene (B28343)/water mixtures. The reaction temperature typically ranges from 80 to 120 °C. One report details the successful one-pot, sequential Suzuki-Miyaura cross-coupling on a 3-iodo-6-chloro-7-azaindole precursor, highlighting the potential for selective functionalization at the C-3 position. snnu.edu.cn

Sonogashira Coupling Reactions and Subsequent Cyclization

The Sonogashira coupling provides a direct route to alkynylated azaindoles by reacting the 3-iodo group with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting 3-alkynyl-5-azaindole derivatives are valuable intermediates themselves and can undergo subsequent transformations, such as intramolecular cyclization, to form more complex fused heterocyclic systems. nih.govmdpi.comnih.gov

A study on the Sonogashira coupling of 3-iodo-N-Boc(aza)indoles with tolylacetylene under continuous-flow conditions highlights the modern advancements in this methodology. researchgate.net Generally, the reaction is performed using a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, along with a copper salt such as CuI. An amine base, typically triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is used as both the base and often as a solvent or co-solvent with THF or DMF. nih.govmdpi.com These reactions can often be carried out at room temperature, although heating may be required for less reactive substrates. nih.gov The subsequent cyclization of the alkynylated product can be induced by various methods, including treatment with acid or a transition metal catalyst, leading to the formation of novel polycyclic aromatic systems. nih.gov

Buchwald-Hartwig Aminations and Related C-N Couplings

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology allows for the introduction of a wide range of primary and secondary amines at the 3-position of the this compound core. The reaction is highly valued for its functional group tolerance and its ability to construct arylamines, which are prevalent in pharmaceuticals.

The successful amination of halo-7-azaindoles has been reported, providing valuable insights into the conditions applicable to the 5-azaindole isomer. mit.edumit.edubeilstein-journals.orgnih.gov These reactions typically employ a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky electron-rich phosphine ligand like Xantphos or BrettPhos. mit.edubeilstein-journals.orgnih.gov A strong base, such as NaOtBu, K₂CO₃, or Cs₂CO₃, is required to facilitate the reaction, which is usually carried out in an aprotic solvent like dioxane or toluene at elevated temperatures. beilstein-journals.orgnih.govchemrxiv.org

Stille Coupling Applications in Azaindole Functionalization

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This reaction offers an alternative method for forming C-C bonds and is known for its tolerance of a wide variety of functional groups. The main drawback is the toxicity of the organotin reagents.

While specific examples for this compound are not abundant in the literature, studies on similar indole systems provide a basis for its application. For instance, the Stille coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives has been successfully achieved using dichlorobis(acetonitrile)palladium(II) as the catalyst in DMF at 40°C. mdpi.com The general mechanism of the Stille reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

Negishi Coupling Strategies for C-C Bond Formation to Azaindole Scaffolds

The Negishi coupling is another powerful palladium-catalyzed C-C bond-forming reaction that utilizes organozinc reagents. These reagents are generally more reactive than organoboranes (Suzuki) and less toxic than organostannanes (Stille).

While direct examples on this compound are limited, research on the Negishi coupling of other haloindoles and haloazaindoles provides valuable protocols. For example, the coupling of N-Ts-azaindole halides with an organozinc derivative of iodoalanine has been successfully demonstrated using a Pd₂(dba)₃/XPhos catalytic system. The reaction conditions typically involve the in situ formation of the organozinc reagent followed by the cross-coupling reaction in a solvent like DMF or THF.

Other Transition Metal-Mediated Functionalization Methods for this compound

Beyond the canonical palladium-catalyzed cross-coupling reactions, other transition metals can also be employed to functionalize the this compound scaffold. While less common, these methods can offer unique reactivity and access to novel derivatives. For instance, copper-catalyzed reactions, sometimes in the absence of palladium, can be used for C-N and C-O bond formation. Additionally, rhodium and cobalt complexes have been explored for C-H activation and annulation reactions on indole and azaindole systems, suggesting potential future applications for the functionalization of pre-existing scaffolds like this compound.

Copper-Catalyzed Transformations

Copper-catalyzed reactions are pivotal in the synthesis of azaindole derivatives, offering efficient pathways for C-C and C-N bond formation. These methods are often employed in the final steps of a synthetic sequence to introduce molecular diversity.

One notable application involves the copper-mediated cyclization following a Sonogashira coupling. For instance, the synthesis of 5-nitro-7-azaindole was achieved by first coupling 2-amino-3-iodo-5-nitropyridine with trimethylsilylacetylene (B32187) (TMSA) in a THF/DMA mixture. The subsequent cyclization to form the azaindole ring system was effectively catalyzed by copper(I) iodide (CuI) under microwave irradiation, demonstrating a significant rate enhancement. nih.gov

Researchers have also utilized copper catalysis in conjunction with palladium-mediated Sonogashira coupling to construct 5-azaindole derivatives. nih.gov This dual-catalyst system allows for the initial coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine with an alkyne, followed by an intramolecular cyclization to yield key intermediates that can be further functionalized. nih.gov

A one-pot approach for the synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles has been developed, which involves an N-arylation and Sonogashira coupling followed by an in situ cyclization. nih.gov This methodology highlights the versatility of copper catalysis in facilitating complex transformations in a single reaction vessel.

| Catalyst | Reactants | Product | Reaction Type | Reference |

| CuI | 2-amino-3-iodo-5-nitropyridine, TMSA | 5-nitro-7-azaindole | Sonogashira coupling and microwave-assisted cyclization | nih.gov |

| PdCl2(PPh3)2, CuI | 4-amino-2-bromo-5-iodopyridine, alkyne | 5-azaindole derivatives | Sonogashira coupling and intramolecular cyclization | nih.gov |

| Not specified | Amino-halopyridines | 1,2-disubstituted azaindoles | One-pot N-arylation, Sonogashira coupling, and cyclization | nih.gov |

Photoredox Catalysis for C-X Functionalization

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds and other functionalizations under mild conditions. nih.gov This strategy is particularly effective for the functionalization of heteroaromatic compounds like azaindoles. The process typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) cascade.

In the context of C-H functionalization, photoredox catalysis can generate reactive radical species from various precursors. nih.gov For example, aryl radicals can be accessed from diazonium salts. nih.gov These radicals can then add to heteroarenes, such as azaindoles, to form new C-C bonds. nih.gov Similarly, alkyl radicals generated from sources like α-oxy acids or carboxylic acids can undergo Minisci-type reactions with electron-deficient heterocycles. nih.gov

While direct photoredox-catalyzed C-I functionalization of this compound is not extensively documented in the provided results, the principles of photoredox catalysis for C-H functionalization are readily applicable. The iodo group in the target molecule can serve as a handle for subsequent cross-coupling reactions after the initial photoredox-mediated functionalization at another position.

| Catalyst Type | Radical Precursor | Reaction Type | Key Feature | Reference |

| Photoredox Catalyst | Aryldiazonium salts | C-H Arylation | Forms reactive aryl radicals for addition to heteroarenes. | nih.gov |

| Photoredox Catalyst | Aldehydes, α-oxy acids, carboxylic acids | Minisci-type Acylation/Alkylation | Generates acyl or alkyl radicals for functionalization of electron-deficient heterocycles. | nih.gov |

Novel Synthetic Approaches and Cascade Reactions for this compound and its Derivatives

Recent advancements in organic synthesis have led to the development of highly efficient and atom-economical methods for constructing complex molecules like this compound and its analogs. These approaches often combine multiple reaction steps into a single operation, minimizing waste and purification efforts.

One-Pot Synthesis Protocols

One-pot syntheses are highly desirable as they streamline reaction sequences. An efficient one-pot, three-component cyclocondensation has been developed for the synthesis of the 7-azaindole (B17877) framework. nih.gov This method involves the reaction of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. nih.gov While this specific example does not directly yield this compound, it demonstrates a powerful strategy for assembling the core azaindole structure which can be further modified.

Another notable one-pot procedure involves a C-N cross-coupling/Heck cascade reaction to produce all four isomers of azaindole from readily available aminopyridines. researchgate.net The scope of this reaction has been explored with various alkenyl bromides, allowing for the synthesis of diversely substituted azaindoles. researchgate.net

Furthermore, a one-pot method for the selective synthesis of 7-azaindoles and 7-azaindolines has been reported, proceeding through the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde. rsc.orgresearchgate.net The selectivity is controlled by the choice of an alkali-amide base. rsc.orgresearchgate.net

| Starting Materials | Key Reagents | Product Type | Reaction Type | Reference |

| N-substituted 2-amino-4-cyanopyrroles, aldehydes, active methylene compounds | Not specified | 7-azaindole derivatives | Three-component cyclocondensation | nih.gov |

| Aminopyridines, alkenyl bromides | Not specified | Substituted azaindoles | C-N cross-coupling/Heck cascade | researchgate.net |

| 2-fluoro-3-methylpyridine, arylaldehyde | Alkali-amide base (e.g., LiN(SiMe3)2 or KN(SiMe3)2) | 7-azaindoles or 7-azaindolines | Domino reaction | rsc.orgresearchgate.net |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates and often improve yields compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of azaindole derivatives.

For example, the intramolecular Heck reaction of imines/enamines, formed from aminopyridines and ketones, can be efficiently carried out under microwave irradiation to produce 4-, 5-, 6-, or 7-azaindoles. researchgate.net This one-pot procedure is general in scope and provides a rapid entry to the azaindole core. researchgate.net

Microwave irradiation has also been employed in the copper-catalyzed cyclization step of Sonogashira-coupled products, as mentioned earlier, leading to the efficient synthesis of 5-nitro-7-azaindole. nih.gov A catalyst-free methylenation of indoles and N-methyl-7-azaindoles with aqueous formaldehyde (B43269) has been achieved under microwave irradiation, yielding the corresponding bis-indolyl or bis-azaindolyl methanes in excellent yields. nih.gov

| Reaction Type | Starting Materials | Key Features | Product | Reference |

| Intramolecular Heck Reaction | Aminopyridines, ketones | One-pot, general scope | 4-, 5-, 6-, or 7-azaindoles | researchgate.net |

| Copper-catalyzed Cyclization | Sonogashira-coupled products | Rate enhancement | 5-nitro-7-azaindole | nih.gov |

| Methylenation | Indoles/N-methyl-7-azaindoles, aqueous formaldehyde | Catalyst-free, green chemistry | Bis-indolyl/bis-azaindolyl methanes | nih.gov |

Domino and Tandem Reactions in Azaindole Synthesis

Domino and tandem reactions represent a highly efficient strategy for the construction of complex molecular architectures from simple precursors in a single synthetic operation. These reactions involve a cascade of bond-forming events, where the product of one reaction is the substrate for the next.

A novel one-pot method for the selective synthesis of 7-azaindoles and 7-azaindolines has been developed utilizing domino reactions of 2-fluoro-3-methylpyridine and aldehydes. rsc.orgresearchgate.net The chemoselectivity of this reaction is dependent on the counterion of the alkali-amide base used. rsc.orgresearchgate.net

Additionally, a palladium-catalyzed tandem intramolecular C-N and intramolecular Suzuki coupling process has been used to synthesize azaindoles from gem-dichloroolefins and a boronic acid. nih.gov This methodology has been successfully applied to the synthesis of 6-azaindoles using N-Boc protected substrates. nih.gov

A cascade C-N cross-coupling/Heck approach has also been reported for the synthesis of all four azaindole isomers from aminopyridines. researchgate.net This procedure allows for the introduction of various substituents through the use of different alkenyl bromides. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Key Features | Reference |

| Domino Reaction | 2-fluoro-3-methylpyridine, aldehydes | Alkali-amide base | 7-azaindoles or 7-azaindolines | Counterion-controlled selectivity | rsc.orgresearchgate.net |

| Tandem Intramolecular C-N and Suzuki Coupling | gem-dichloroolefins, boronic acid | Palladium catalyst | 6-azaindoles | N-Boc protected substrates used | nih.gov |

| Cascade C-N Cross-Coupling/Heck Reaction | Aminopyridines, alkenyl bromides | Not specified | Substituted azaindoles | Access to all four azaindole isomers | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N Boc 3 Iodo 4 Methyl 5 Azaindole

Pathways for Halogen Atom Substitution and Elimination in the 3-Position

The carbon-iodine bond at the 3-position of the N-Boc-3-iodo-4-methyl-5-azaindole core is the primary site for a variety of substitution reactions. The electron-rich nature of the azaindole ring system facilitates the displacement of the iodide, a good leaving group. This reactivity is central to the utility of this compound as a building block in organic synthesis.

Common substitution pathways include:

Nucleophilic Aromatic Substitution (SNAAr): While less common for electron-rich systems, under specific conditions with highly activated nucleophiles, direct displacement of the iodide can occur. The presence of the azaindole nitrogen can influence the electron distribution, making this pathway more feasible than in corresponding indole (B1671886) systems.

Transition-Metal-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile pathway for the substitution of the iodine atom. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are frequently employed to form new carbon-carbon and carbon-heteroatom bonds at this position. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Stille couplings), or migratory insertion (for Heck coupling), and reductive elimination.

Elimination reactions involving the 3-iodo group are less common but can be induced under specific basic conditions, potentially leading to the formation of an azaindole radical or an unstable dehydroazaindole intermediate, though these are generally not synthetically productive routes.

Role of the N-Boc Protecting Group in Reaction Control and Selective Deprotection

The N-tert-butoxycarbonyl (N-Boc) group is not merely a passive protecting group for the azaindole nitrogen; it plays an active and crucial role in modulating the reactivity of the entire molecule.

Reaction Control:

Electronic Effects: The Boc group is electron-withdrawing, which decreases the electron density of the pyrrole (B145914) ring. This can influence the rate and selectivity of electrophilic aromatic substitution reactions, although the primary reactivity of the 3-iodo position is dominated by cross-coupling. More importantly, it can prevent unwanted side reactions at the nitrogen atom, such as N-alkylation or N-arylation.

Steric Hindrance: The bulky nature of the Boc group can direct incoming reagents to specific positions, a phenomenon known as steric directing effect. This can be particularly important in reactions involving the adjacent 4-methyl group or in controlling the regioselectivity of certain reactions.

Solubility: The Boc group significantly enhances the solubility of the azaindole core in common organic solvents, which is a practical advantage for conducting reactions in a homogeneous phase.

Selective Deprotection:

The N-Boc group is prized for its stability under a wide range of reaction conditions, including those used for many cross-coupling reactions. However, it can be readily and selectively removed under acidic conditions. This orthogonality allows for a multi-step synthesis where the iodine is first substituted, and then the nitrogen is deprotected for subsequent functionalization.

Common deprotection methods include:

Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)

Hydrochloric acid (HCl) in dioxane or methanol (B129727)

This selective deprotection is a cornerstone of its utility in the synthesis of complex molecules, allowing for a stepwise elaboration of the azaindole scaffold.

Detailed Mechanistic Studies of Cross-Coupling Reactions Involving the Azaindole Moiety

The workhorse reactions for functionalizing this compound are palladium-catalyzed cross-couplings. Understanding their mechanisms is key to optimizing reaction conditions and predicting outcomes.

Suzuki Coupling:

The catalytic cycle for the Suzuki coupling of this compound with a boronic acid or ester is generally accepted to proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the azaindole to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The boronic acid derivative, activated by a base, transfers its organic group to the Pd(II) complex, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Heck Coupling:

In the Heck coupling with an alkene, the mechanism differs slightly:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(II) species is formed.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond of the azaindole. The regioselectivity of this step is influenced by both electronic and steric factors.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new C=C double bond and a palladium-hydride species.

Reductive Elimination/Base-Promoted Regeneration: The Pd(0) catalyst is regenerated, typically with the help of a base to neutralize the generated H-X.

Sonogashira Coupling:

This coupling with a terminal alkyne often involves a co-catalyst, typically a copper(I) salt:

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a more reactive copper acetylide.

Palladium Catalytic Cycle: The Pd(0) catalyst undergoes oxidative addition with the iodoazaindole.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.

Computational Chemistry in Predicting Reactivity and Synthetic Outcomes for Azaindole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound.

Predicting Reactivity:

Electron Density and Charge Distribution: Calculations can map the electron density across the azaindole ring system, identifying the most nucleophilic and electrophilic sites. This can help in predicting the regioselectivity of various reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the kinetic and thermodynamic stability of the molecule and its propensity to react with different types of reagents.

Bond Dissociation Energies: The strength of the C-I bond can be calculated, providing a quantitative measure of its lability and suitability for oxidative addition in cross-coupling reactions.

Predicting Synthetic Outcomes:

Ligand Effects: The influence of different phosphine (B1218219) ligands on the palladium catalyst can be computationally screened. This can help in selecting the optimal ligand for a specific transformation to improve yield, selectivity, or reaction rate.

Stereochemical Prediction: For reactions involving the formation of stereocenters, computational models can be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the different transition states leading to the various stereoisomers.

The synergy between experimental work and computational studies provides a powerful approach to rationally design synthetic routes and optimize reaction conditions for the derivatization of this compound.

Advanced Applications As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The 5-azaindole (B1197152) scaffold is a "privileged structure" in medicinal chemistry, and N-Boc-3-iodo-4-methyl-5-azaindole serves as a foundational element for constructing more elaborate heterocyclic systems.

The reactive nature of the 3-iodo-5-azaindole core is instrumental in synthesizing complex, fused polycyclic structures. One prominent example is the formation of azaindolocarbazoles, which are potent checkpoint kinase 1 (Chk1) inhibitors. The synthesis of these molecules often involves a Stille cross-coupling reaction. In a typical sequence, a derivative like 1-Boc-3-trimethylstannyl-5-azaindole is coupled with an indole (B1671886) bromomaleimide. nih.govnih.gov This key C-C bond formation is followed by a photochemical cyclization, induced by ultraviolet irradiation in the presence of iodine, to yield the final carbazole (B46965) framework. nih.govnih.gov This strategy allows for the creation of dissymmetrical azaindolocarbazoles, combining both an indole and a 5-azaindole moiety within the same molecule. nih.gov

Furthermore, the 3-iodo-5-azaindole scaffold is a precursor for pyridopyrrolopyrimidine systems, which are central to many kinase inhibitors. For instance, in the development of inhibitors for Cell division cycle 7 (Cdc7) kinase, 3-iodo-5-azaindole is first N-arylated with a pyrimidine (B1678525) derivative, such as 4-chloropyrimidine, through an SNAr reaction. nih.gov The resulting intermediate, now containing both the pyrrolopyridine and pyrimidine rings, can be further diversified. This approach effectively fuses the pyridine (B92270) and pyrrole (B145914) rings of the azaindole with a pyrimidine ring system, demonstrating the building block's utility in creating complex, multi-ring therapeutic agents. nih.gov

The 5-azaindole core itself is a fundamental pyrrolopyridine architecture (1H-pyrrolo[3,2-c]pyridine). Synthetic methods to construct this core often rely on the cyclization of appropriately substituted pyridines. uwo.canih.gov A common and effective strategy is the tandem Sonogashira coupling followed by a 5-endo-dig cyclization. nih.gov This process typically involves reacting a functionalized 3-iodopyridin-4-amine with a terminal alkyne in the presence of a palladium catalyst. nih.govorganic-chemistry.org

Once formed, this scaffold serves as the foundation for a vast array of more complex pyrrolopyridine-based molecules. The strategic placement of the nitrogen atom in the pyridine ring significantly influences the electronic properties, solubility, and potential for hydrogen bonding compared to a standard indole. uwo.ca This makes the 5-azaindole scaffold a valuable bioisostere for indole in drug design, often leading to improved pharmacokinetic profiles. uwo.ca The ability to readily functionalize the core at various positions allows chemists to build diverse molecular architectures tailored for specific biological targets.

Derivatization for Structure-Activity Relationship (SAR) Studies in Drug Discovery Programs (Focus on Synthetic Strategy)

The true power of this compound in drug discovery lies in its capacity for systematic derivatization to explore structure-activity relationships (SAR). The distinct reactive sites on the molecule can be addressed sequentially to generate libraries of related compounds.

The 3-iodo group is the primary site for introducing diversity in the rational design of kinase inhibitors. This position is ideal for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov In the synthesis of Cdc7 inhibitors, for example, a 3-iodo-5-azaindole intermediate is coupled with a wide range of aryl or heteroaryl boronic acids. nih.gov This reaction allows for the systematic introduction of different substituents at the C3 position, enabling a thorough investigation of how changes in this region of the molecule affect kinase binding and inhibitory activity.

The table below illustrates a synthetic pathway where the 3-iodo group is pivotal for creating a library of potential inhibitors. This strategic functionalization is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a lead compound's potency and selectivity. nih.gov

| Step | Reactant A | Reactant B | Reaction Type | Product | Purpose |

| 1 | 3-Iodo-5-azaindole | 4-Chloropyrimidine | SNAr | 1-(Pyrimidin-4-yl)-3-iodo-5-azaindole | Introduction of pyrimidine moiety |

| 2 | 1-(Pyrimidin-4-yl)-3-iodo-5-azaindole | Aryl/Heteroaryl Boronic Acid | Suzuki Coupling | 3-(Aryl/Heteroaryl)-1-(pyrimidin-4-yl)-5-azaindole | SAR exploration at C3-position |

This interactive table summarizes a synthetic strategy for kinase inhibitor development.

To build a comprehensive compound library for SAR studies, diversification is not limited to a single position. The 5-azaindole core offers multiple sites for modification. The synthetic strategy often involves a multi-step sequence where different positions are functionalized orthogonally.

N1-Position: The indole nitrogen, initially protected by a Boc group, can be deprotected and subsequently arylated or alkylated. As seen in the Cdc7 inhibitor synthesis, an N-arylation with a chloropyrimidine is a key first step. nih.gov

C3-Position: Following N1-functionalization, the C3-iodo group is exploited for cross-coupling reactions (Suzuki, Sonogashira, etc.) to introduce a variety of substituents. nih.govuwo.ca

Other Positions: While C3 is the most common site for diversification due to the iodo-handle, other positions on the pyridine ring can also be modified, often starting from a more complex, pre-functionalized pyridine building block before the azaindole ring is even formed. uwo.ca

This multi-pronged approach allows for the creation of a three-dimensional matrix of compounds, where substituents at different positions are varied systematically. This is essential for mapping the binding pocket of a biological target and optimizing drug-receptor interactions.

| Compound ID | C3-Substituent | Kinase Target | Reported Activity (IC50) | Reference |

| 37a | Phenyl | Cdc7 | 5-49% Yield (Synthetic step) | nih.gov |

| 47 | (not specified) | Cdc7 | Ki = 0.07 nM | nih.gov |

| 55 | Indolylmaleimide | Chk1 | 70-86% Yield (Cyclization) | nih.gov |

This interactive table presents examples of diversified 5-azaindole derivatives and their biological relevance.

Analytical Methodologies for Structural Elucidation in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of N-Boc-3-iodo-4-methyl-5-azaindole and its Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For this compound, NMR provides invaluable information regarding the proton and carbon environments within the molecule, confirming the substitution pattern and the integrity of the carbon framework.

¹H NMR Analysis of Substitution Patterns

The ¹H NMR spectrum of this compound offers a detailed picture of the proton arrangement on the azaindole core and the Boc protecting group. The chemical shifts (δ) of the protons are influenced by their electronic environment. For instance, the protons on the pyridine (B92270) ring of the 5-azaindole (B1197152) system typically appear in the aromatic region of the spectrum. The methyl group at the 4-position would present as a singlet, with its exact chemical shift influenced by the neighboring iodo and azaindole ring substituents. The bulky tert-butoxycarbonyl (Boc) protecting group will exhibit a characteristic singlet for its nine equivalent protons, typically found in the upfield region of the spectrum. The proton on the pyrrole (B145914) nitrogen is also observable, though its signal can sometimes be broad.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (C6-H) | 8.0 - 8.5 | Doublet |

| Aromatic CH (C2-H) | 7.5 - 8.0 | Singlet |

| Aromatic CH (C7-H) | 7.0 - 7.5 | Doublet |

| Methyl (C4-CH₃) | 2.0 - 2.5 | Singlet |

| Boc (-C(CH₃)₃) | 1.5 - 1.7 | Singlet |

Note: Expected values are based on general principles and data for analogous compounds. Actual values may vary.

¹³C NMR for Carbon Framework Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the azaindole ring are characteristic of aromatic and heteroaromatic systems. The presence of the electron-withdrawing iodine atom at the C3 position significantly influences the chemical shift of this carbon, typically shifting it to a higher field (lower ppm value). The carbonyl carbon of the Boc group is readily identifiable by its characteristic downfield shift.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (Boc C=O) | 150 - 155 |

| Aromatic C (C7a) | 145 - 150 |

| Aromatic C (C5) | 140 - 145 |

| Aromatic C (C2) | 130 - 135 |

| Aromatic C (C6) | 120 - 125 |

| Aromatic C (C3a) | 115 - 120 |

| Aromatic C (C4) | 110 - 115 |

| Boc Quaternary C | 80 - 85 |

| Iodo-substituted C (C3) | 70 - 75 |

| Boc Methyl C | 25 - 30 |

| Methyl C (C4-CH₃) | 15 - 20 |

Note: Expected values are based on general principles and data for analogous compounds. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, helping to confirm their relative positions. nih.govacs.orgpsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C6-H proton would show a cross-peak with the C6 carbon signal. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the protons of the methyl group at C4 would show a correlation to the C3a, C4, and C5 carbons, confirming the connectivity around that part of the molecule. acs.org

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govorganic-chemistry.org For this compound (C₁₃H₁₆IN₃O₂), the experimentally determined monoisotopic mass should closely match the calculated theoretical mass, confirming the molecular formula. The characteristic isotopic pattern of iodine (a single stable isotope at m/z 127) would also be clearly visible in the mass spectrum.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 374.0309 |

| [M+Na]⁺ | 396.0128 |

Note: M represents the molecule this compound. The calculated values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Boc carbonyl)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most prominent and diagnostic absorption band would be that of the carbonyl (C=O) group in the Boc protecting group. This strong absorption typically appears in a specific region of the IR spectrum, providing clear evidence for the presence of the Boc group. Other characteristic absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule and C-N stretching vibrations.

Expected IR Absorption Data for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Boc) | 1700 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Note: Expected values are based on general principles and data for analogous N-Boc protected compounds. researchgate.net

Analysis of this compound and its Derivatives Remains a Subject of Limited Publicly Available Crystallographic Data

The azaindole scaffold is a significant heterocyclic motif in medicinal chemistry, with different isomers demonstrating a range of biological activities. nih.gov The substitution pattern, including the presence of a bulky tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a methyl group on the 5-azaindole core, suggests a molecule with specific steric and electronic properties that would be of considerable interest for structural analysis.

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For a molecule like this compound, a single-crystal X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles. This information is fundamental to understanding the molecule's conformation, including the orientation of the Boc group relative to the azaindole ring system and the spatial relationship between the iodo and methyl substituents.

In the context of complex derivatives, particularly those exhibiting chirality, X-ray crystallography is indispensable for the determination of absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, researchers can establish the absolute configuration of stereocenters, which is critical for understanding structure-activity relationships in drug discovery and development.

While research on related azaindole structures exists, such as for 5-bromo-7-azaindole (B68098) where crystal structure analysis has been performed, this information cannot be directly extrapolated to the title compound due to the different substitution pattern. chemicalbook.com The electronic effects and steric demands of the substituents in this compound would lead to a unique crystal packing and molecular conformation.

The absence of published crystallographic data for this compound highlights a gap in the current scientific literature. Such data would be invaluable for computational modeling studies, aiding in the design of new derivatives with potentially enhanced biological activities.

Future Directions and Emerging Research Opportunities

Development of Greener Synthetic Methodologies for N-Boc-3-iodo-4-methyl-5-azaindole Production

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. The synthesis of this compound is no exception, with a growing emphasis on developing more sustainable and eco-friendly production methods.

Traditional synthetic routes often rely on harsh reagents and generate significant waste. acs.org Future research is geared towards the adoption of renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate, which are derived from sustainable resources and reduce the need for large volumes of organic solvents and water during workup. acs.org The development of catalytic systems that operate under milder conditions and the use of atom-economical reactions are also key areas of focus. rsc.orgacs.org For instance, iodine-catalyzed reactions in DMSO, where DMSO acts as both a solvent and an internal oxidant, offer a greener alternative by regenerating molecular iodine and reducing waste. acs.org The goal is to create a more sustainable lifecycle for the production of this important building block, from starting materials to final product, without compromising yield or purity. acs.org

Exploration of Novel Catalytic Systems for Azaindole Functionalization

The functionalization of the azaindole core is crucial for creating a diverse range of derivatives with potential applications in various fields. nih.govrsc.org The exploration of novel catalytic systems is at the forefront of this endeavor, aiming to achieve greater efficiency, selectivity, and functional group tolerance.

Transition-metal catalysis, particularly with palladium and copper, has been instrumental in the synthesis and functionalization of azaindoles. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are widely used for C-C and C-N bond formation. nih.govmdpi.com Future research will likely focus on developing more active and versatile palladium catalysts, including those based on palladacycle complexes, which can facilitate challenging transformations with high efficiency. nih.govacs.org

Copper-catalyzed reactions are also gaining prominence as a cost-effective and environmentally benign alternative to palladium. acs.orgrsc.orgresearchgate.net Novel copper-based catalytic systems are being investigated for a variety of transformations, including N-arylation, N-alkenylation, and cyclization reactions. mdpi.comrsc.orgresearchgate.net The development of ligand-free copper-catalyzed reactions further enhances their appeal from a green chemistry perspective. acs.org

Advanced Functionalization Techniques for Complex Derivatization of the Azaindole Core

To access more complex and diverse molecular architectures, researchers are exploring advanced functionalization techniques that go beyond traditional cross-coupling reactions. rsc.org C-H bond activation has emerged as a powerful strategy for the direct functionalization of the azaindole core, offering a more atom- and step-economical approach. rsc.orgrsc.org

Rhodium-catalyzed C-H activation has been successfully employed for the annulation of azaindoles with alkynes, leading to the formation of polycyclic aromatic systems. rsc.org This method provides a direct route to complex fused heterocycles that would be difficult to access through conventional methods. The use of 7-azaindole (B17877) as an intrinsic directing group in C-H functionalization reactions is another promising area of research, as it avoids the need for the pre-installation and subsequent removal of directing groups. sioc-journal.cn

Furthermore, late-stage functionalization techniques are becoming increasingly important for modifying complex molecules at a late stage in the synthetic sequence. researchgate.net This approach allows for the rapid generation of a library of analogues from a common intermediate, which is particularly valuable in drug discovery programs.

Application in Flow Chemistry and Automated Synthesis of Azaindole Building Blocks

Flow chemistry, or continuous flow synthesis, is a rapidly growing technology in organic synthesis that offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. acs.orgrsc.orgbohrium.comnih.gov The application of flow chemistry to the synthesis of azaindole building blocks like this compound holds significant promise for the future.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.org The enhanced heat and mass transfer in microreactors can also enable the use of highly reactive or unstable intermediates that would be difficult to handle in batch. rsc.org Halogenation reactions, which are often highly exothermic and can be challenging to control in batch, can be performed more safely and efficiently in a continuous flow setup. rsc.org

The integration of flow chemistry with automated synthesis platforms can further accelerate the discovery and optimization of new azaindole derivatives. acs.org Automated systems can perform a large number of reactions in parallel, allowing for the rapid screening of different catalysts, reagents, and reaction conditions. This high-throughput approach can significantly shorten the time required to develop new synthetic routes and to generate libraries of compounds for biological screening. bohrium.com

Theoretical Insights for De Novo Design of Azaindole-Based Scaffolds in Synthetic Chemistry

Computational chemistry and molecular modeling are playing an increasingly important role in modern drug discovery and materials science. researchgate.netacs.orgnih.gov In the context of azaindole chemistry, theoretical insights can provide valuable guidance for the de novo design of novel scaffolds with desired properties. nih.govdocumentsdelivered.com

By using computational methods, it is possible to predict the electronic and steric properties of different azaindole derivatives and to model their interactions with biological targets. nih.govrsc.org This information can be used to design new molecules with improved potency, selectivity, and pharmacokinetic properties. For example, in silico screening can be used to identify promising new scaffolds for a particular biological target, which can then be synthesized and tested experimentally. nih.gov

Furthermore, theoretical calculations can provide a deeper understanding of reaction mechanisms and can help to rationalize the observed reactivity and selectivity of different catalytic systems. nih.gov This knowledge can then be used to design more efficient and selective catalysts for the synthesis and functionalization of azaindoles. The synergy between theoretical and experimental approaches will be crucial for the future development of novel and innovative azaindole-based compounds.

Q & A

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at the 3-iodo and 4-methyl positions.

- High-Throughput Screening : Use microplate assays to test inhibition of target enzymes (e.g., kinases).

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate electronic descriptors (Hammett σ) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.